BIO-32546

Vue d'ensemble

Description

BIO-32546 est un inhibiteur hautement puissant et sélectif de l'autotaxine (ATX), une enzyme responsable de la génération de l'acide lysophosphatidique (LPA) dans les fluides corporels . Ce composé est connu pour sa grande efficacité, avec une valeur de CI50 de 1 nanomolaire . C'est un inhibiteur réversible non liant le zinc, biodisponible par voie orale et pénétrant dans le cerveau .

Méthodes De Préparation

La synthèse de BIO-32546 implique plusieurs étapes, commençant par la préparation de la liqueur mère. Le composé est dissous dans du diméthylsulfoxyde (DMSO) pour atteindre une concentration de 40 milligrammes par millilitre . La voie de synthèse et les conditions de réaction spécifiques sont détaillées dans le brevet US20170158687A1 . Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction similaires pour garantir une pureté et un rendement élevés.

Analyse Des Réactions Chimiques

BIO-32546 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des dérivés réduits.

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Industrie : Il est utilisé dans le développement de nouveaux agents thérapeutiques ciblant l'autotaxine pour diverses maladies.

Mécanisme d'action

This compound exerce ses effets en inhibant l'autotaxine, une enzyme lysophospholipase D qui génère l'acide lysophosphatidique . En inhibant l'autotaxine, this compound réduit les niveaux d'acide lysophosphatidique, qui est impliqué dans diverses conditions pathologiques telles que l'inflammation, la fibrose et le cancer . Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation autotaxine-acide lysophosphatidique, qui joue un rôle crucial dans les processus cellulaires tels que la prolifération, la migration et la survie .

Applications De Recherche Scientifique

Background on Autotaxin and Its Role in Disease

Autotaxin is a lysophospholipase D responsible for generating lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC). Elevated levels of ATX and LPA are associated with several diseases:

- Neurological Disorders : Increased ATX activity has been linked to conditions such as multiple sclerosis and Alzheimer's disease.

- Cancer : ATX promotes tumor growth and metastasis, making it a target for cancer therapy.

- Fibrosis and Inflammation : The ATX-LPA signaling pathway is involved in fibrotic diseases and rheumatoid arthritis.

Pharmacological Properties of BIO-32546

This compound has been characterized by its unique pharmacological profile:

- Selectivity : It exhibits high selectivity for ATX over other receptors, with an IC50 value of 1 nM, indicating strong inhibition potential .

- Bioavailability : The compound is orally bioavailable and shows good brain penetration, making it suitable for treating central nervous system disorders .

- Pharmacokinetics : In animal models, this compound demonstrates favorable pharmacokinetic properties, including a half-life of approximately 3 hours in rats and significant oral bioavailability (66%) .

Therapeutic Applications

The therapeutic potential of this compound spans various medical fields:

Neuropathic Pain Management

Research indicates that inhibiting ATX can reduce LPA levels following neuronal injury, suggesting that this compound may offer a novel approach for treating neuropathic pain . In vivo studies have demonstrated its efficacy in reducing pain responses in animal models.

Cancer Therapeutics

This compound has shown promising antitumor activity against cell lines known to overexpress ATX mRNA, such as Hep3B (liver cancer) and RAW264.7 (macrophage-like cells) . This positions it as a potential candidate for cancer treatment strategies targeting the ATX-LPA axis.

Inflammatory Conditions

Given its role in modulating inflammatory pathways, this compound may be beneficial in treating conditions like rheumatoid arthritis and fibrosis . Ongoing studies are expected to explore its efficacy in these contexts further.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of this compound:

Conclusion and Future Directions

This compound represents a significant advancement in the development of selective autotaxin inhibitors with diverse therapeutic applications. Its unique properties suggest potential roles in treating neuropathic pain, cancer, and inflammatory diseases. Future research should focus on clinical trials to validate these findings and explore the full therapeutic spectrum of this promising compound.

Mécanisme D'action

BIO-32546 exerts its effects by inhibiting autotaxin, a lysophospholipase D enzyme that generates lysophosphatidic acid . By inhibiting autotaxin, this compound reduces the levels of lysophosphatidic acid, which is involved in various pathological conditions such as inflammation, fibrosis, and cancer . The molecular targets and pathways involved include the autotaxin-lysophosphatidic acid signaling pathway, which plays a critical role in cellular processes such as proliferation, migration, and survival .

Comparaison Avec Des Composés Similaires

BIO-32546 est unique en raison de sa forte puissance, de sa sélectivité et de ses propriétés de pénétration dans le cerveau . Des composés similaires comprennent :

PF-05180999 : Un inhibiteur de la phosphodiestérase 2A avec une valeur de CI50 de 1,6 nanomolaire.

Bucladesine sodique : Un analogue cyclique de l'adénosine monophosphate avec des propriétés de pénétration cellulaire et une activité anti-inflammatoire.

Siguazodan : Un inhibiteur sélectif de la phosphodiestérase III avec une valeur de CI50 de 117 nanomolaires.

Ces composés partagent des propriétés inhibitrices similaires, mais diffèrent par leurs cibles et leurs applications spécifiques. This compound se distingue par son inhibition spécifique de l'autotaxine et ses applications thérapeutiques potentielles dans le traitement des maladies neurologiques et inflammatoires .

Activité Biologique

BIO-32546 is a novel compound recognized for its potent inhibitory effects on autotaxin (ATX), a lysophospholipase D enzyme involved in the production of lysophosphatidic acid (LPA). This article delves into the biological activity of this compound, highlighting its pharmacological properties, efficacy in various disease models, and detailed research findings.

Overview of Autotaxin and Its Role

Autotaxin is crucial in several physiological and pathological processes, including:

- Neuronal Development : ATX plays a significant role in the development of the vascular and nervous systems.

- Disease Implications : It has been implicated in conditions such as multiple sclerosis, Alzheimer's disease, neuropathic pain, and various cancers .

Given the involvement of ATX in these diseases, selective inhibition of this enzyme presents a promising therapeutic strategy.

Discovery and Characteristics of this compound

This compound was developed as a selective non-zinc binding reversible inhibitor of ATX. Key characteristics include:

- Potency : The compound exhibits an IC50 value of approximately 1 nM against ATX, indicating strong inhibitory activity .

- Bioavailability : It is orally bioavailable and capable of penetrating the blood-brain barrier, making it suitable for treating central nervous system disorders .

- Pharmacokinetics : In pharmacokinetic studies conducted on male C57BL/6 mice, this compound demonstrated favorable parameters, as summarized in Table 1.

Table 1: Pharmacokinetic Parameters of this compound

| Route | Dose (mg/kg) | Tissue | Cl (mL/min/kg) | Vss (L/kg) | t1/2 (hr) | AUC0–24 h (ng/mL*hr) | Cmax (ng/mL) | Tmax (hr) | F (%) |

|---|---|---|---|---|---|---|---|---|---|

| IV | 2.32 | Plasma | 6.09 | 2.36 | 4.72 | 6170 | 1270 | - | - |

| Brain | - | - | - | - | 3020 | 3.00 | - | ||

| PO | 10 | Plasma | 12200 | 1070 | 3.00 | 51 | 8840 | 7.00 | - |

| Brain | - | - | - | - | - | - | Kp,uu = 0.11 |

Efficacy in Disease Models

This compound has been evaluated for its efficacy in various preclinical models:

- Neuropathic Pain : In models simulating acute pain, this compound significantly reduced LPA levels, correlating with its pharmacodynamic profile .

- Potential for Other Neurological Disorders : The compound's ability to penetrate the brain opens avenues for investigating its effects on other neurological conditions like Alzheimer's disease and multiple sclerosis .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- In Vivo Efficacy Study :

- Structure-Activity Relationship (SAR) :

- Comparative Analysis with Other Inhibitors :

Propriétés

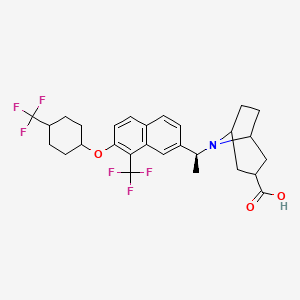

IUPAC Name |

8-[(1S)-1-[8-(trifluoromethyl)-7-[4-(trifluoromethyl)cyclohexyl]oxynaphthalen-2-yl]ethyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31F6NO3/c1-15(35-20-7-8-21(35)13-18(12-20)26(36)37)17-3-2-16-4-11-24(25(23(16)14-17)28(32,33)34)38-22-9-5-19(6-10-22)27(29,30)31/h2-4,11,14-15,18-22H,5-10,12-13H2,1H3,(H,36,37)/t15-,18?,19?,20?,21?,22?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZASAAIJIFDWSB-CKPDSHCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=CC(=C2C(F)(F)F)OC3CCC(CC3)C(F)(F)F)N4C5CCC4CC(C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)C=CC(=C2C(F)(F)F)OC3CCC(CC3)C(F)(F)F)N4C5CCC4CC(C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31F6NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does BIO-32546 interact with ATX and what are the downstream effects of this interaction?

A1: this compound acts as a nonzinc binding reversible inhibitor of ATX []. Unlike other known ATX inhibitors, it doesn't interact with the enzyme's zinc-binding site. While the exact mechanism of inhibition requires further investigation, the reversible nature of the binding suggests a competitive or non-competitive interaction with the enzyme.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.